2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate
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Description
“2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate” is a chemical compound with the CAS Number: 1155592-25-8 . It has a molecular weight of 210.23 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate . The InChI Code for this compound is 1S/C10H14N2O3/c1-4-15-10(14)5-12-8(3)9(6-13)7(2)11-12/h6H,4-5H2,1-3H3 . The InChI key is UWZMNYIYHNRFIO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 210.23 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Applications : The synthesis of new derivatives involving 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate has been shown to produce compounds with significant antimicrobial activity. For instance, the creation of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and their evaluation against common pathogenic bacteria have provided promising results. These compounds were compared with standard drugs like Ciprofloxacin and Tetracycline, indicating their potential in antimicrobial applications (Asif et al., 2021).
Material Synthesis and Characterization
- Material and Chemical Synthesis : Research into the applications of this compound extends to the synthesis of materials with potential use in various fields. This includes the development of pyrazolo[1,5-a]pyrimidines and thiazoles containing antipyrine moieties, which are synthesized through reactions involving halo ketones or halo esters. These compounds have been characterized by elemental analysis, spectral data, and alternative synthesis methods, underscoring their relevance in the synthesis of novel materials (Abdelhamid & Afifi, 2010).
Advanced Research and Development
- Advanced Chemical Research : Further studies involve the exploration of complex chemical reactions, such as the orientation towards asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes. This research demonstrates the versatility of pyrazolyl derivatives in facilitating significant chemical transformations, which could have implications in synthetic chemistry and industrial applications (Magubane et al., 2017).
Properties
IUPAC Name |
2-(4-formyl-3,5-dimethylpyrazol-1-yl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-10(6-13)8(2)12(11-7)4-5-15-9(3)14/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUKYMFWBWPVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC(=O)C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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